2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrimidine core substituted with a pyrrolo[2,3-b]pyridine moiety, which has been associated with various biological activities, particularly in cancer treatment.
The compound is classified under heterocyclic compounds, specifically as a pyrimidine derivative. It is known for its role in the development of pharmaceuticals targeting fibroblast growth factor receptors (FGFRs), which are implicated in several types of cancer. The synthesis and characterization of this compound have been documented in various scientific studies and patent literature.
The synthesis of 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) typically involves multiple synthetic routes:
In industrial settings, optimization of these synthetic routes is crucial for achieving high yields and purity. Techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) are often utilized for purification and scaling up production processes.
The molecular formula of 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) is . Key structural data includes:
| Property | Data |
|---|---|
| Molecular Weight | 230.21 g/mol |
| IUPAC Name | 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
| InChI Key | [InChI Key not provided in sources] |
| Canonical SMILES | C1=CN=C2C(=C1F)C(=CN2)C3=NC(=NC=C3)N |
The structure features a fluorinated pyrrolo[2,3-b]pyridine fused with a pyrimidine ring, contributing to its biological activity.
The compound undergoes various chemical reactions including:
These reactions enable modifications that can enhance pharmacological properties or alter biological activity .
The mechanism of action for compounds like 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) primarily involves inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play critical roles in cell proliferation and differentiation; thus, their inhibition can lead to reduced tumor growth and metastasis in cancer cells. Studies have shown that derivatives exhibit potent inhibitory activity against FGFRs with IC50 values indicating effective concentration ranges for therapeutic applications .
The physical properties include:
Chemical properties involve stability under standard laboratory conditions but may vary based on substituents and reaction conditions used during synthesis.
The primary applications of 2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) include:
The pyrrolo[2,3-b]pyridine (7-azaindole) core is essential for the bioactivity of this compound. Two primary strategies dominate its synthesis:
Gould-Jacobs Cyclization: This method involves condensing 2-aminopyridine derivatives with ethyl ethoxymethylenemalonate, followed by thermal cyclization. The reaction typically proceeds at 180–220°C in diphenyl ether, yielding the 4-hydroxy-7-azaindole intermediate. Subsequent chlorination using POCl₃ or PCl₅ provides the versatile 4-chloro precursor. This route achieves moderate yields (45–65%) but requires harsh conditions, leading to scalability challenges [2] [8].
Cadogan Cyclization: An alternative approach employs o-nitropyridines and vinyl acetates under reductive conditions (e.g., triethyl phosphite/Pd(OAc)₂). This method allows regioselective installation of substituents at the C-3 position early in the synthesis. Yields range from 50–70%, and the reaction tolerates electron-withdrawing groups on the pyridine ring, which is advantageous for downstream fluorination [2] [5].
Table 1: Comparison of Pyrrolo[2,3-b]pyridine Ring Formation Methods
| Method | Reagents/Conditions | Key Intermediate | Yield (%) | Limitations |
|---|---|---|---|---|
| Gould-Jacobs | Ethyl ethoxymethylenemalonate, 220°C | 4-Hydroxy-7-azaindole | 45–65 | High temperatures, side products |
| Cadogan Cyclization | o-Nitropyridine, triethyl phosphite | 3-Substituted-7-azaindole | 50–70 | Oxygen sensitivity |
Position-selective fluorination at C-4 of the pyrrolo[2,3-b]pyridine ring is critical for optimizing target binding affinity. Key protocols include:
Electrophilic Fluorination: Using Selectfluor™ or F-TEDA-BF₄ with substrates bearing electron-donating groups (e.g., SEM-protected nitrogen). Reactions occur in acetonitrile at 80°C, yielding 4-fluoro derivatives with 60–75% efficiency. However, over-fluorination or N-oxide formation can reduce yields [2].
Halogen Exchange: 4-Chloro-7-azaindoles undergo nucleophilic substitution with anhydrous KF or CsF in DMF at 150°C. Catalytic [18]crown-6 enhances fluoride solubility, improving yields to 80–85%. This method is ideal for late-stage fluorination but requires rigorous anhydrous conditions to prevent hydrolysis [2] [3].
Deoxyfluorination: 4-Hydroxy precursors react with diethylaminosulfur trifluoride (DAST) or XtalFluor-E in dichloroethane. DAST delivers 70–75% yields but generates HF byproducts, necessitating specialized equipment. XtalFluor-E, though more expensive, provides safer handling and comparable efficiency [3].
Table 2: Fluorination Methods for 4-Position of Pyrrolo[2,3-b]pyridine
| Method | Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Electrophilic (Selectfluor) | Selectfluor™, CH₃CN | 80°C, 12 h | 60–75 | Direct, no pre-halogenation |
| Halogen Exchange | 4-Chloro precursor, CsF | DMF, 150°C, 24 h | 80–85 | High regioselectivity |
| Deoxyfluorination (DAST) | DAST, CH₂Cl₂ | Reflux, 6 h | 70–75 | Broad substrate compatibility |
Coupling the 4-fluoro-pyrrolo[2,3-b]pyridine with 2-aminopyrimidine employs two catalytic systems:
Suzuki-Miyaura Cross-Coupling: For 3-bromo-4-fluoro-7-azaindoles, chemoselective arylation at C-3 with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine occurs using Pd₂(dba)₃/XPhos in dioxane/H₂O (3:1). This system suppresses undesired diarylation (<5%) and C-4 reduction. Yields reach 75% at 90°C in 5 hours, with catalyst loads as low as 2 mol% [2].
Buchwald-Hartwig Amination: Direct C–N coupling between 3-bromo-4-fluoro-7-azaindole and 2-aminopyrimidine uses RuPhos-Pd-G3 precatalyst (3 mol%) and RuPhos ligand (6 mol%). Cs₂CO₃ as base in toluene at 110°C achieves 80% yield. Protecting the pyrrole nitrogen with SEM or benzenesulfonyl groups prevents catalyst poisoning and enables full conversion [2] [7].
Critical Optimization: Catalyst selection dictates chemoselectivity. Pd₂(dba)₃ favors C–C coupling over amination, while bulky ligands (XPhos) suppress protodehalogenation. For amination, electron-rich precatalysts (RuPhos-Pd-G3) accelerate reductive elimination [2].
Traditional batch synthesis of this compound suffers from cumulative yield loss (30–40% over 5 steps). Flow chemistry addresses key bottlenecks:
Continuous Halogen Exchange: A packed-bed reactor with immobilized KF/Al₂O₃ enables efficient 4-fluorination. Substrates in DMF flow at 0.1 mL/min through the bed at 160°C, achieving 92% conversion in 20 minutes—10 times faster than batch methods. In-line IR monitoring adjusts residence time dynamically [3].
Integrated Protection/Coupling: SEM-protection and Suzuki coupling are combined in a two-phase flow system. The first reactor adds SEM-Cl using triethylamine in THF (25°C, 10 min). The mixture flows directly into a Pd/XPhos-packed cartridge (90°C), yielding the biaryl product in 85% combined yield with <0.5% palladium leaching [2] [7].
Deprotection Challenges: Acidic SEM removal (e.g., HCl/dioxane) in batch mode causes formaldehyde-mediated side products (e.g., tricyclic dimers). Flow processing with TFA at 50°C and immediate scavenging by polymer-supported bisulfite minimizes side reactions, improving final step yields from 45% to 78% [2].
Table 3: Flow vs. Batch Synthesis Performance Metrics
| Step | Batch Yield (%) | Flow Yield (%) | Throughput (g/h) | Key Improvement |
|---|---|---|---|---|
| 4-Fluorination | 80–85 | 90–92 | 2.5 | Reduced reaction time 10-fold |
| SEM Protection | 90 | 95 | 3.0 | In-line neutralization |
| Suzuki Coupling | 75 | 88 | 1.8 | Catalyst recycling |
| SEM Deprotection | 45 | 78 | 1.2 | Scavenger integration |
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0